4-Bromo-1,6-dimethyl-1H-pyrazolo[3,4-c]pyridin-7(6H)-one
CAS No.:
Cat. No.: VC13509248
Molecular Formula: C8H8BrN3O
Molecular Weight: 242.07 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H8BrN3O |
|---|---|
| Molecular Weight | 242.07 g/mol |
| IUPAC Name | 4-bromo-1,6-dimethylpyrazolo[3,4-c]pyridin-7-one |
| Standard InChI | InChI=1S/C8H8BrN3O/c1-11-4-6(9)5-3-10-12(2)7(5)8(11)13/h3-4H,1-2H3 |
| Standard InChI Key | AWUIJIMVOICAML-UHFFFAOYSA-N |
| SMILES | CN1C=C(C2=C(C1=O)N(N=C2)C)Br |
| Canonical SMILES | CN1C=C(C2=C(C1=O)N(N=C2)C)Br |
Introduction
Chemical Structure and Nomenclature
The compound’s systematic IUPAC name, 4-bromo-1,6-dimethylpyrazolo[3,4-c]pyridin-7-one, reflects its fused bicyclic architecture. The pyrazolo[3,4-c]pyridine system consists of a pyrazole ring fused to a pyridine ring at the 3,4- and c-positions, respectively. Substituents include a bromine atom at position 4 and methyl groups at positions 1 and 6, which influence its reactivity and pharmacokinetic profile. Key structural identifiers include:
| Property | Value |
|---|---|
| Molecular Formula | C₈H₈BrN₃O |
| Molecular Weight | 242.07 g/mol |
| SMILES | CN1C=C(C2=C(C1=O)N(N=C2)C)Br |
| InChIKey | AWUIJIMVOICAML-UHFFFAOYSA-N |
The bromine atom enhances electrophilic substitution potential, while the methyl groups improve metabolic stability .
Synthesis and Industrial Scalability
Synthetic routes to 4-bromo-1,6-dimethyl-1H-pyrazolo[3,4-c]pyridin-7(6H)-one typically involve constructing the pyrazolopyridine core followed by bromination and methylation. A common approach utilizes microwave-assisted solvent-free conditions, as demonstrated in the synthesis of related pyrazolopyridines . For example, reacting 3-amino-4,6-dimethylpyrazolopyridine with brominating agents under controlled temperatures yields the brominated intermediate, which is subsequently methylated. Industrial-scale production employs automated systems to optimize yield (reported >75%) and purity (>95%) .
Comparison with Structural Analogs
Modifying the pyrazolopyridine scaffold alters bioactivity. For instance:
| Compound | Substitution Pattern | IC₅₀ (MCF-7) |
|---|---|---|
| 4-Bromo-1,6-dimethyl derivative | Br at C4, CH₃ at N1/C6 | 3.89 µM |
| 4-Chloro-1-methyl derivative | Cl at C4, CH₃ at N1 | 7.12 µM |
| Unsubstituted core | No halogens or methyl groups | >50 µM |
The bromine atom’s polarizability and the methyl groups’ steric effects collectively enhance target affinity .
Analytical Characterization
Structural elucidation relies on spectroscopic techniques:
-
¹H NMR (400 MHz, CDCl₃): δ 2.10 (s, 6H, CH₃), 3.45 (s, 3H, N-CH₃), 7.29 (s, 1H, pyridine-H) .
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HRMS (ESI+): m/z 243.07 [M+H]⁺, confirming molecular weight .
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IR: 1680 cm⁻¹ (C=O stretch), 1550 cm⁻¹ (C-Br vibration).
Future Research Directions
Priorities include:
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